N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. It features a methoxyphenyl group and a pyridazinone moiety, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes. The literature indicates that derivatives of pyridazinones, including this compound, have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects .
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can be classified as:
The synthesis of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Common reagents and conditions include:
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C17H18N6O2 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |
InChI Key | PDECUYAUVRTGPJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can participate in various chemical reactions, including:
Reagents commonly used include:
The mechanism of action of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific biological targets within cells. These targets may include:
The biological effects are mediated through these interactions, resulting in potential therapeutic outcomes such as anti-inflammatory or analgesic effects .
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is expected to exhibit:
Key chemical properties include:
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has potential applications in scientific research, particularly in:
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: